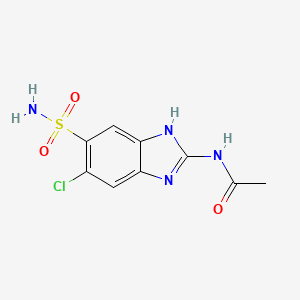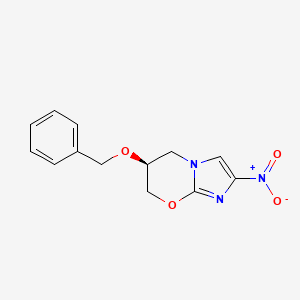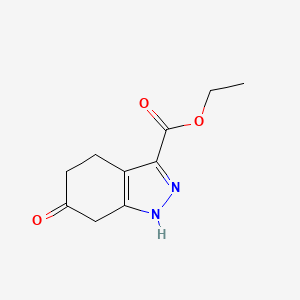
(2-(Pyridin-1-ium-1-yl)phenyl)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Pyridin-1-ium-1-yl)phenyl)amide is a compound that features a pyridinium ion linked to a phenyl amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyridin-1-ium-1-yl)phenyl)amide typically involves the reaction of a pyridine derivative with a phenyl amide precursor. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace a substituent on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in a polar aprotic solvent.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Pyridin-1-ium-1-yl)phenyl)amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (2-(Pyridin-1-ium-1-yl)phenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ion can engage in electrostatic interactions with negatively charged sites on proteins, while the phenyl amide group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2-(Pyridin-2-yl)phenyl)amide: Similar structure but with the pyridine nitrogen at the 2-position.
(2-(Pyridin-3-yl)phenyl)amide: Pyridine nitrogen at the 3-position.
(2-(Pyridin-4-yl)phenyl)amide: Pyridine nitrogen at the 4-position.
Uniqueness: (2-(Pyridin-1-ium-1-yl)phenyl)amide is unique due to the presence of the pyridinium ion, which imparts distinct electronic properties and reactivity compared to its neutral pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions and stability.
Eigenschaften
Molekularformel |
C11H10N2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(2-pyridin-1-ium-1-ylphenyl)azanide |
InChI |
InChI=1S/C11H10N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9,12H |
InChI-Schlüssel |
NASDPUOARCREQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=CC=C2[NH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B15219085.png)
![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B15219088.png)
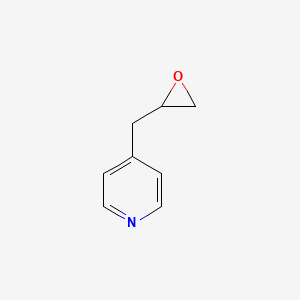
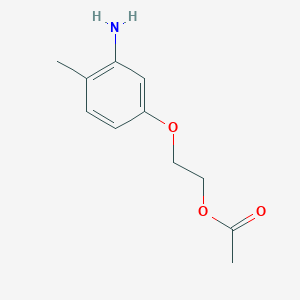
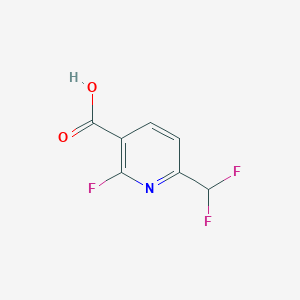
![Ethyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15219117.png)
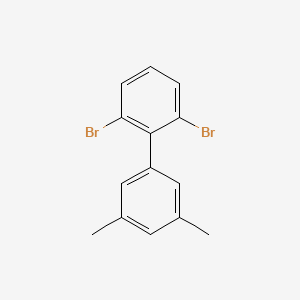

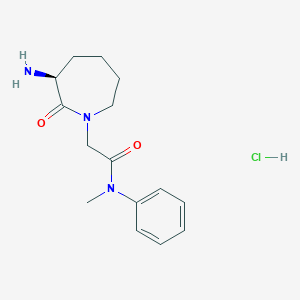
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
